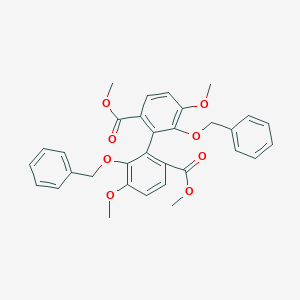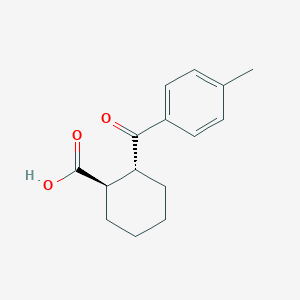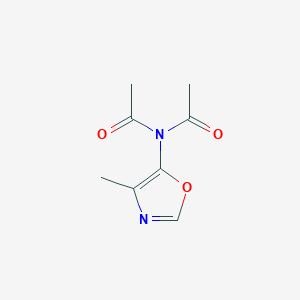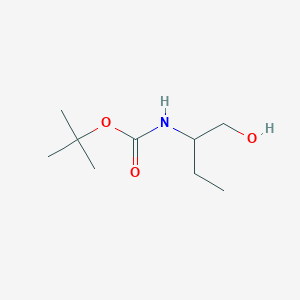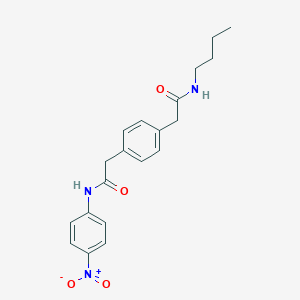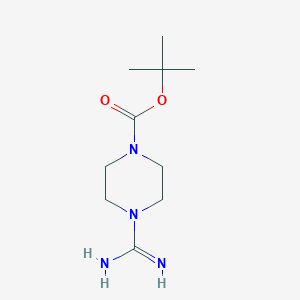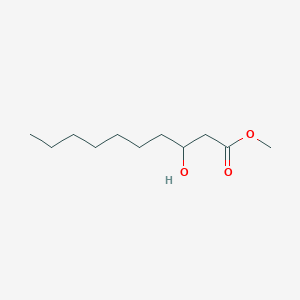
Pseudo-maltose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pseudo-maltose is a synthetic disaccharide that has gained significant attention in the scientific community due to its potential applications in various fields. It is a non-natural sugar that is not found in nature, but it can be synthesized through a simple chemical process. Pseudo-maltose has been studied extensively for its unique properties and potential applications in the field of biochemistry and physiology.
Wirkmechanismus
Pseudo-maltose is a non-natural sugar that is not recognized by the body's natural enzymes. However, it can be hydrolyzed by certain enzymes, such as alpha-amylase and maltase, which are involved in the breakdown of carbohydrates. The hydrolysis of pseudo-maltose produces glucose and a non-natural sugar, which can be used to study the mechanism of action of these enzymes.
Biochemische Und Physiologische Effekte
Pseudo-maltose has been shown to have similar biochemical and physiological effects as maltose, which is a natural disaccharide. It can be metabolized by the body to produce glucose, which is an important source of energy for the body. Pseudo-maltose has also been shown to have similar effects on insulin secretion and blood glucose levels as maltose.
Vorteile Und Einschränkungen Für Laborexperimente
Pseudo-maltose has several advantages for use in laboratory experiments. It is easy to synthesize and can be used as a substrate for studying carbohydrate metabolism and transport. Pseudo-maltose is also stable and can be stored for long periods of time without degradation. However, one limitation of pseudo-maltose is that it is a non-natural sugar and may not accurately reflect the metabolism of natural sugars in the body.
Zukünftige Richtungen
There are several future directions for research on pseudo-maltose. One area of interest is the development of new enzymes that can specifically recognize and metabolize pseudo-maltose. Another area of interest is the use of pseudo-maltose as a tool for studying the transport of glucose across cell membranes. Pseudo-maltose may also have potential applications in the development of new therapies for metabolic disorders, such as diabetes. Further research is needed to fully understand the potential applications of pseudo-maltose in these areas.
In conclusion, pseudo-maltose is a synthetic disaccharide that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique properties and potential applications in the field of biochemistry and physiology make it a valuable tool for scientific research. However, further research is needed to fully understand the potential applications of pseudo-maltose in these areas.
Synthesemethoden
The synthesis of pseudo-maltose involves the reaction between alpha-D-glucose and alpha-D-glucosyl fluoride. The reaction is catalyzed by a Lewis acid, such as boron trifluoride etherate or titanium tetrachloride. The resulting product is a disaccharide that is structurally similar to maltose but has a different glycosidic linkage.
Wissenschaftliche Forschungsanwendungen
Pseudo-maltose has been used extensively in scientific research as a tool to study carbohydrate metabolism and transport. It has been used to investigate the mechanism of action of various enzymes involved in the breakdown and synthesis of carbohydrates. Pseudo-maltose has also been used as a substrate for studying the transport of glucose across cell membranes.
Eigenschaften
CAS-Nummer |
143899-78-9 |
|---|---|
Produktname |
Pseudo-maltose |
Molekularformel |
C13H24O10 |
Molekulargewicht |
340.32 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-6-[2,3,4-trihydroxy-6-(hydroxymethyl)cyclohexyl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C13H24O10/c14-2-4-1-5(16)7(17)10(20)12(4)23-13-11(21)9(19)8(18)6(3-15)22-13/h4-21H,1-3H2 |
InChI-Schlüssel |
QEPBBTWOHBYIIZ-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |
Kanonische SMILES |
C1C(C(C(C(C1O)O)O)OC2C(C(C(C(O2)CO)O)O)O)CO |
Andere CAS-Nummern |
143956-62-1 |
Synonyme |
pseudo-cellobiose pseudo-cellobiose, (3B-alpha)-isomer pseudo-cellobiose, (4A-beta)-isomer pseudo-cellobiose, (4B-beta)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



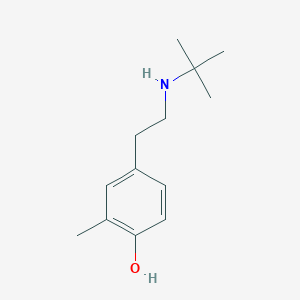
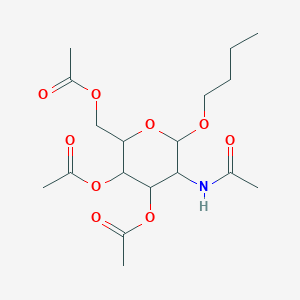
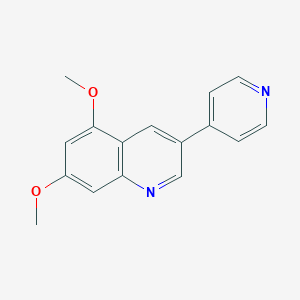
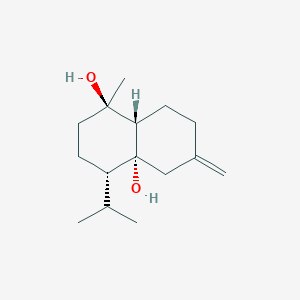
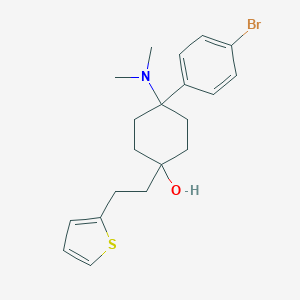
![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)
![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)
